molecular formula C11H13NO2 B7865424 N-(2-phenoxyethyl)prop-2-enamide

N-(2-phenoxyethyl)prop-2-enamide

Cat. No.: B7865424
M. Wt: 191.23 g/mol
InChI Key: KFYWFYZFDLNYJI-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)prop-2-enamide is an acrylamide derivative characterized by a phenoxyethyl group attached to the nitrogen atom of the acrylamide backbone. The phenoxyethyl moiety distinguishes it from related compounds by introducing a bulky, electron-rich substituent, which may influence polymerization behavior, solubility, and biological interactions.

Properties

IUPAC Name

N-(2-phenoxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-11(13)12-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYWFYZFDLNYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(2-phenoxyethyl)prop-2-enamide is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug formulations, particularly as a potential therapeutic agent for various diseases. Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Physicochemical Properties

Key differences in solubility, melting points, and reactivity arise from substituent effects:

Compound Melting Point (°C) Lipophilicity (logP) Key Structural Feature
N-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide 98–100 2.8 Fluorine enhances polarity
N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide 85–87 2.1 Methoxy group increases hydrophilicity
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide 164–166 5.2 Halogens and CF₃ groups boost lipophilicity
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (natural) 147–149 1.9 Multiple hydroxyl groups enhance water solubility

Phenoxyethyl Substituent Impact:

  • The phenoxy group in N-(2-phenoxyethyl)prop-2-enamide is expected to increase lipophilicity (logP ~3.5–4.0) compared to methoxy-substituted analogs (logP ~2.1) but reduce it relative to halogenated derivatives (logP >5.0) .
  • Steric bulk from the phenoxyethyl chain may reduce polymerization efficiency in MIPs compared to smaller substituents like -Cl or -F .

Antimicrobial Activity :

  • Chlorinated cinnamamides (e.g., 3,4-dichloro derivatives) exhibit submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with IC₅₀ values <1 μM .
  • In contrast, N-(2-arylethyl)prop-2-enamides are primarily used in MIPs rather than as direct antimicrobial agents .

Anti-inflammatory Activity :

  • Plant-derived acrylamides (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) show significant anti-inflammatory effects (IC₅₀ = 17.00 μM), comparable to quercetin .
  • The phenoxyethyl group in the target compound may modulate anti-inflammatory activity by altering membrane permeability or receptor binding.

Polymerization Utility :

  • N-(2-Arylethyl)-2-methylprop-2-enamides serve as functionalized templates for MIPs due to their ability to form stable covalent bonds with methacrylic acid monomers .
  • The phenoxyethyl group’s electron-rich nature could enhance π-π interactions in MIPs, improving selectivity for aromatic analytes like tyramine .
Key Research Findings and Limitations
  • N-(2-Arylethyl)prop-2-enamides : Demonstrated high efficacy in MIPs for detecting phenethylamines (e.g., tyramine), with imprinting factors >3.0 . However, steric hindrance from bulky substituents (e.g., -Br, -OPh) reduces template removal efficiency during MIP synthesis .
  • Chlorinated Cinnamamides : 3,4-Dichloro derivatives exhibit broad-spectrum antibacterial activity but face cytotoxicity challenges in mammalian cells .

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